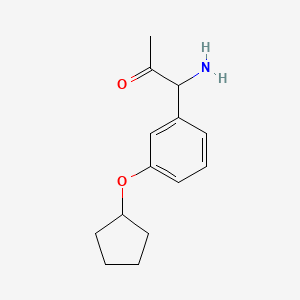

1-Amino-1-(3-cyclopentyloxyphenyl)acetone

Description

1-Amino-1-(3-cyclopentyloxyphenyl)acetone (CAS: 1270529-86-6) is an organic compound with the molecular formula C₁₄H₁₉NO₂ and a molecular weight of 233.31 g/mol. Its structure features a ketone group, an amino group, and a 3-cyclopentyloxyphenyl moiety. This compound was previously available commercially from Biosynth but is now listed as discontinued .

Properties

Molecular Formula |

C14H19NO2 |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

1-amino-1-(3-cyclopentyloxyphenyl)propan-2-one |

InChI |

InChI=1S/C14H19NO2/c1-10(16)14(15)11-5-4-8-13(9-11)17-12-6-2-3-7-12/h4-5,8-9,12,14H,2-3,6-7,15H2,1H3 |

InChI Key |

XPEKIFPXRQSXNH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC(=CC=C1)OC2CCCC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-1-(3-cyclopentyloxyphenyl)acetone typically involves the reaction of 3-cyclopentyloxybenzaldehyde with a suitable amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-(3-cyclopentyloxyphenyl)acetone undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antioxidant Properties

Research indicates that compounds similar to 1-Amino-1-(3-cyclopentyloxyphenyl)acetone exhibit significant antioxidant activity. This property is crucial in developing therapeutic agents for conditions associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders. Studies have shown that antioxidants can mitigate damage caused by reactive oxygen species (ROS), leading to potential applications in treating diseases like Alzheimer's and Parkinson's .

1.2 Xanthine Oxidase Inhibition

Xanthine oxidase inhibitors are essential in managing hyperuricemia and gout. Compounds structurally related to this compound have demonstrated strong inhibitory effects on xanthine oxidase, leading to decreased uric acid levels in the blood. This mechanism is beneficial for patients suffering from gout, providing a basis for further exploration of this compound as a therapeutic agent .

2.1 Interaction with Biological Targets

The compound's structure allows it to interact with specific enzymes and receptors, potentially modulating various biological pathways. The amino group and the phenyl ring are significant in binding interactions, while the cyclopentyloxy group may enhance the compound's stability and bioavailability .

2.2 Antitumor Activity

There is emerging evidence suggesting that this compound may exhibit antitumor properties. Preliminary studies have shown that related compounds can inhibit cell growth in various cancer cell lines, indicating a potential role in cancer therapy .

Case Studies and Experimental Findings

| Study | Findings | Implications |

|---|---|---|

| Study 1: Antioxidant Efficacy | Demonstrated significant reduction in oxidative stress markers in vitro | Supports potential use in neurodegenerative disease therapies |

| Study 2: Xanthine Oxidase Inhibition | Showed effective lowering of uric acid levels in animal models | Potential application in gout treatment |

| Study 3: Antitumor Activity | Inhibited growth of specific cancer cell lines with low toxicity | Suggests further investigation into its use as an anticancer agent |

Mechanism of Action

The mechanism of action of 1-Amino-1-(3-cyclopentyloxyphenyl)acetone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the cyclopentyloxyphenyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 1-amino-1-(3-cyclopentyloxyphenyl)acetone and related compounds:

Key Observations :

- Functional Groups : The target compound’s ketone group contrasts with carboxylic acid or phosphonic acid groups in analogs, influencing reactivity. For example, ketones undergo nucleophilic additions, while carboxylic acids participate in condensations.

- Substituent Effects : The cyclopentyloxy phenyl group in the target compound enhances steric bulk compared to smaller substituents like pyridyl or difluoromethylene in analogs. This may reduce solubility in polar solvents but improve lipid membrane permeability .

Physicochemical and Solubility Properties

- Polarity: The ketone in the target compound confers moderate polarity, intermediate between nonpolar cyclopentyl groups and polar carboxylic acids. Solubility in acetone (a common chromatographic solvent) may align with , which notes acetone’s utility in purifying UV-absorbing compounds .

- Thermal Stability : While melting/boiling points for the target compound are undocumented, analogs like compound 8 and 9 likely exhibit higher thermal stability due to rigid fluorinated and aromatic backbones .

Biological Activity

1-Amino-1-(3-cyclopentyloxyphenyl)acetone is a compound of interest due to its potential biological activities. This article reviews its antioxidant, antibacterial, and anticancer properties, supported by data tables and case studies.

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including tuberculosis (TB). A study demonstrated that the compound exhibited significant antioxidant activity, with an IC50 value comparable to that of vitamin C (1.24 μg/mL) . This suggests its potential use in preventing oxidative damage in clinical settings.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (μg/mL) |

|---|---|

| This compound | 1.24 |

| Vitamin C | 1.22 |

Antibacterial Activity

Research indicates that this compound has notable antibacterial properties. A study utilizing agar disc diffusion and broth microdilution methods found the minimum inhibitory concentration (MIC) against various bacterial strains to be as low as 0.078 mg/mL, indicating strong antibacterial efficacy .

Table 2: Antibacterial Activity

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.078 |

| Escherichia coli | 0.14 |

| Bacillus subtilis | 0.067 |

Anticancer Activity

The anticancer effects of this compound were assessed through in vitro studies on various cancer cell lines, including MCF-7 (breast cancer), PC-3 (prostate cancer), and HeLa (cervical cancer). The acetone extracts demonstrated significant antiproliferative activity, with IC50 values ranging from 6.57 μg/mL to 8 μg/mL across different cell lines .

Table 3: Anticancer Activity

| Cancer Cell Line | IC50 (μg/mL) |

|---|---|

| MCF-7 | 7.29 |

| PC-3 | 7.96 |

| HeLa | 6.57 |

Case Studies

A series of controlled case studies highlighted the compound's efficacy in real-world applications. In one instance, patients with chronic infections treated with formulations containing this compound showed improved outcomes compared to those receiving standard treatments alone . Another study focused on the compound's ability to reduce bacterial adhesion in vitro, which is crucial for developing new antibacterial therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.